molecular formula C19H15NO8 B10852334 7-(2-(nitrooxy)ethoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate CAS No. 1227681-47-1

7-(2-(nitrooxy)ethoxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate

Cat. No.: B10852334
CAS No.: 1227681-47-1
M. Wt: 385.3 g/mol
InChI Key: VQDIDXYXZUUTEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O5-Acetyl-O7-nitrooxyethyl chrysin involves multiple steps, starting with the acetylation of chrysin at the O5 positionThe reaction conditions typically involve the use of acetic anhydride and a suitable catalyst for acetylation, followed by the use of a nitrooxyethylating agent under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of O5-Acetyl-O7-nitrooxyethyl chrysin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions: O5-Acetyl-O7-nitrooxyethyl chrysin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O5-Acetyl-O7-nitrooxyethyl chrysin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying flavonoid derivatives and their reactivity.

    Biology: Investigated for its potential to modulate biological pathways and its effects on cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurodegenerative disorders.

    Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of O5-Acetyl-O7-nitrooxyethyl chrysin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: O5-Acetyl-O7-nitrooxyethyl chrysin stands out due to its enhanced bioavailability and the presence of both acetyl and nitrooxyethyl groups, which contribute to its unique pharmacological profile .

Properties

CAS No.

1227681-47-1

Molecular Formula

C19H15NO8

Molecular Weight

385.3 g/mol

IUPAC Name

[7-(2-nitrooxyethoxy)-4-oxo-2-phenylchromen-5-yl] acetate

InChI

InChI=1S/C19H15NO8/c1-12(21)27-17-9-14(25-7-8-26-20(23)24)10-18-19(17)15(22)11-16(28-18)13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3

InChI Key

VQDIDXYXZUUTEY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)OCCO[N+](=O)[O-]

Origin of Product

United States

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